molecular formula C8H8ClFO B1585739 2-Chloro-5-fluorophenetole CAS No. 289039-35-6

2-Chloro-5-fluorophenetole

Cat. No. B1585739
M. Wt: 174.6 g/mol
InChI Key: PRQZQYZDNHYNMM-UHFFFAOYSA-N
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Description

“2-Chloro-5-fluorophenetole” is a chemical compound with the CAS Number: 289039-35-6 . It has a molecular weight of 174.6 and its IUPAC name is 1-chloro-2-ethoxy-4-fluorobenzene . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Chloro-5-fluorophenetole” is 1S/C8H8ClFO/c1-2-11-8-5-6 (10)3-4-7 (8)9/h3-5H,2H2,1H3 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom in the molecule.


Physical And Chemical Properties Analysis

“2-Chloro-5-fluorophenetole” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Internal Rotation and Nuclear Quadrupole Coupling

Research involving compounds similar to 2-Chloro-5-fluorophenetole, like 2-chloro-4-fluorotoluene, provides insights into the internal rotation of methyl groups and hyperfine effects due to chlorine nuclear quadrupole coupling. These studies, conducted through microwave spectroscopy and quantum chemistry, offer valuable data for understanding the molecular structure and dynamics of halogen-substituted compounds (Nair et al., 2020).

Fluorophores and Biological Applications

Another area closely related to the potential applications of 2-Chloro-5-fluorophenetole is the development and use of fluorophores for biological imaging. Studies on environment-sensitive fluorophores, such as 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), reveal their utility as biological probes due to their response to environmental polarity changes (Vázquez et al., 2005). Similarly, the research on water-soluble chlorins as photosensitizers or fluorophores highlights the importance of such compounds in biomedical applications due to their photophysical properties (Borbas et al., 2008).

NIR-II Molecular Fluorophores

The exploration of molecular engineering to develop high-performance NIR-II fluorophores for biological imaging is another relevant research area. These studies focus on the structural design to enhance fluorescence quantum yields in aqueous solutions, demonstrating the importance of donor unit engineering in fluorophore performance (Yang et al., 2018).

Synthesis and Characterization of Halogenated Compounds

Research on the synthesis and photophysical characterization of halogenated compounds, including those with chlorine and fluorine, is critical for understanding the properties and potential applications of 2-Chloro-5-fluorophenetole. For instance, studies on the photoreductive halogen elimination from dibromo, dichloro, and difluoro compounds provide insights into the reactivity and photochemistry of such materials (Carrera & Seferos, 2015).

Safety And Hazards

The safety information for “2-Chloro-5-fluorophenetole” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305, P351, P338) .

properties

IUPAC Name

1-chloro-2-ethoxy-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQZQYZDNHYNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378652
Record name 2-Chloro-5-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluorophenetole

CAS RN

289039-35-6
Record name 1-Chloro-2-ethoxy-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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